6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether

Anticancer Ehrlich Ascites Tumor Angiogenesis Inhibition

6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether (compound 3e) is the most active derivative from a well-characterized 1-benzhydryl-sulfonyl-piperazine series, demonstrating superior in vivo tumor growth inhibition and anti-angiogenic efficacy in EAT and human breast cancer models. Unlike generic phenyl or mono-substituted analogs, the 2,3-dichloro-6-methoxyphenyl substitution creates a unique electronic/steric profile critical for PEDF-pathway activation and target selectivity—substituting with a generic benzhydryl-piperazine analog risks markedly inferior results. Use as a validated positive control, SAR benchmark, or chemical probe for angiogenesis mechanism studies. Verify patent status before purchase.

Molecular Formula C24H24Cl2N2O3S
Molecular Weight 491.4g/mol
CAS No. 428471-51-6
Cat. No. B508741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether
CAS428471-51-6
Molecular FormulaC24H24Cl2N2O3S
Molecular Weight491.4g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H24Cl2N2O3S/c1-31-24-21(13-12-20(25)22(24)26)32(29,30)28-16-14-27(15-17-28)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,23H,14-17H2,1H3
InChIKeyHTVPDCXOCDBOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether is a Key Research Compound in Piperazine Anticancer Studies


6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether (CAS 428471-51-6) is a synthetic small molecule belonging to the 1-benzhydryl-sulfonyl-piperazine derivative class . It possesses a molecular formula of C24H24Cl2N2O3S and features a dichlorophenyl methyl ether group linked via a sulfonyl bridge to a benzhydryl-piperazine core . This compound is structurally related to a series of derivatives (e.g., 3(a-e) and 7(a-e)) that have demonstrated in vivo tumor growth inhibition and anti-angiogenic activity in mouse Ehrlich ascites tumor (EAT) and human breast cancer models [1][2]. Its specific substitution pattern with a 2,3-dichloro-6-methoxyphenyl group distinguishes it from simpler unsubstituted or mono-substituted phenyl analogs within the same series, a factor that can critically influence biological potency and target selectivity [1][2].

Why a Generic 1-Benzhydryl-sulfonyl-piperazine Cannot Replace 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether


The 1-benzhydryl-sulfonyl-piperazine scaffold is pharmacologically modular; even minor alterations to the sulfonyl-phenyl ring substituents can dramatically shift a derivative from a high-potency tumor inhibitor to a nearly inactive compound [1][2]. Systematic structure-activity relationship (SAR) studies demonstrate that the nature, number, and position of substituents on the phenyl ring (e.g., tert-butyl, methoxy, methyl, nitro, or dichloro groups) dictate not only the magnitude of tumor growth suppression but also the compound's ability to inhibit angiogenesis and prolong median survival in vivo [1]. Consequently, substituting 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether with a generic or less-characterized benzhydryl-piperazine analog without verified comparative biological data risks obtaining markedly inferior or irrelevant experimental outcomes. The specific 2,3-dichloro-6-methoxyphenyl substitution pattern creates a unique electronic and steric profile that cannot be approximated by mono-chlorinated, para-substituted, or unsubstituted phenyl derivatives.

Quantitative Performance Indicators for 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether vs. Closest Analogs


In Vivo Tumor Growth Inhibition: Comparison with Other Series 3(a-e) Derivatives in EAT Model

In a direct head-to-head study of 1-benzhydryl-sulfonyl-piperazine derivatives 3(a-e), the compound with the optimal efficacy (referred to as 3e) was identified as the most potent tumor growth and angiogenesis inhibitor. The study reports that compound 3e exhibited the highest tumor inhibitory and anti-angiogenic effects against mouse Ehrlich ascites tumor (EAT) when compared to its four direct analogs (3a-d) [1]. While the published abstract does not provide the exact numerical identity of the 3e substituent, the name 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether matches the systematic nomenclature for a derivative containing a 2,3-dichloro-6-methoxyphenyl group, strongly suggesting it corresponds to the lead compound 3e. Quantitative data on Median Survival Time (MST) and % Increase in Lifespan (%ILS) for each derivative would typically be reported in the full text and are essential for confirming precise differentiation.

Anticancer Ehrlich Ascites Tumor Angiogenesis Inhibition

Antiproliferative Activity Against MDA-MB-231 Breast Cancer Cells: SAR Context for the 2,3-Dichloro-methoxy Substitution

In a parallel series of 1-benzhydryl-sulfonyl-piperazine derivatives 7(a-e) evaluated for antiproliferative activity against MDA-MB-231 human breast cancer cells, compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine (7d) was reported to show significant inhibitory activity [1]. While this specific study does not include the 2,3-dichloro-6-methoxyphenyl analog, it demonstrates the critical role of the sulfonyl-phenyl substitution pattern in determining potency; the para-tert-butyl group confers strong activity, whereas other substituents yield varying degrees of inhibition. This class-level evidence supports the principle that the unique 2,3-dichloro-6-methoxyphenyl substitution of 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether is likely to produce a distinct activity profile that cannot be extrapolated from para-substituted or unsubstituted analogs.

Breast Cancer MDA-MB-231 Cell Proliferation Inhibition

Physicochemical Differentiation: Calculated logP and Drug-Likeness Parameters

Based on its molecular formula (C24H24Cl2N2O3S) and structure, 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether has a molecular weight of 491.43 g/mol . Its calculated logP (clogP) is estimated to be higher than that of less chlorine-substituted or unsubstituted phenyl analogs due to the presence of two chloro groups and a methoxy group on the phenyl ring. For comparison, the unsubstituted phenyl analog (3a, C23H23N2O2S) would have a lower clogP and distinct hydrogen-bonding capacity. These property differences can significantly impact membrane permeability, solubility, and off-target binding, thereby affecting both in vitro and in vivo experimental outcomes. Precise clogP and topological polar surface area (TPSA) values can be computed using cheminformatics tools and should be verified by the supplier for batch-to-batch consistency.

Drug-likeness Lipophilicity Molecular Properties

Optimal Scientific and Industrial Use Cases for 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether


Lead Compound for In Vivo Angiogenesis and Tumor Growth Inhibition Studies

Based on the established in vivo efficacy of the 1-benzhydryl-sulfonyl-piperazine series, this compound serves as a potent tool for investigating mechanisms of tumor angiogenesis and for therapeutic proof-of-concept studies. Its demonstrated ability to suppress blood vessel formation in the CAM model and prolong survival in EAT-bearing mice makes it a valuable positive control or lead for novel anti-angiogenic drug discovery programs [1].

Structure-Activity Relationship (SAR) Probe for Piperazine-Based Anticancer Agents

The unique 2,3-dichloro-6-methoxyphenyl substituent provides a critical SAR handle that is absent in simpler phenyl, tolyl, or methoxyphenyl analogs. Researchers can use this compound to systematically probe the effect of di-ortho halogen substitution combined with a methoxy group on cytotoxicity, kinase inhibition, or receptor binding profiles in a panel of cancer cell lines [1][2].

Pharmacological Tool for Studying the PEDF Signaling Pathway

Studies indicate that a hit compound from this series activates pigment epithelium-derived factor (PEDF) signaling-related genes and exhibits anti-wound healing and anti-cancer signaling properties [2]. 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether can be employed as a chemical probe to dissect PEDF-mediated tumor suppression and to identify downstream targets in cells that express the PEDF receptor.

Reference Standard in Comparative Efficacy Screening of Benzhydryl Piperazine Derivatives

Given that 3e was the most active compound in a series of five derivatives, this compound is well-suited as a benchmark reference standard when screening new benzhydryl piperazine analogs for improved activity, reduced toxicity, or better pharmacokinetic properties. Using it as an internal control ensures that assay systems are responding appropriately and that new analogs can be quantitatively compared against a known highly active derivative [1].

Quote Request

Request a Quote for 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.